5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine N-oxides, which are structurally similar to your compound, have been synthesized and used in the preparation of drug cocrystals . These compounds have been used to engineer pharmaceutical solids of a desired phase .
Molecular Structure Analysis
The formation of hydrogen bond synthons such as COOH–pyridine N-oxide, OH or NH–pyridine N-oxide was found to be robust . These synthons were further correlated with the ameliorated properties of the drugs .
Chemical Reactions Analysis
Pyridine and other similar azaaromatics have been reported as efficient biomimetic hydrogen shuttles for a transition-metal-free direct N-alkylation of aryl and heteroaryl amines using a variety of benzylic and straight chain alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary targets of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide are Factor XIa and plasma kallikrein . These compounds are selective inhibitors of these targets . Factor XIa and plasma kallikrein play crucial roles in the coagulation cascade, and their inhibition can prevent thromboses, embolisms, hypercoagulability, or fibrotic changes .
Mode of Action
The compound interacts with its targets, Factor XIa and plasma kallikrein, by inhibiting their activity . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway that leads to the formation of blood clots . By inhibiting Factor XIa and plasma kallikrein, the compound disrupts this pathway, preventing the downstream effects of clot formation .
Result of Action
The inhibition of Factor XIa and plasma kallikrein by the compound results in the prevention of thromboses, embolisms, hypercoagulability, or fibrotic changes . This can be beneficial in conditions where these events are undesirable or harmful .
Propriétés
IUPAC Name |
[1-oxido-6-(trifluoromethyl)pyridin-1-ium-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(4-12)3-11(6)13/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPLQXAGHVAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1CO)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.